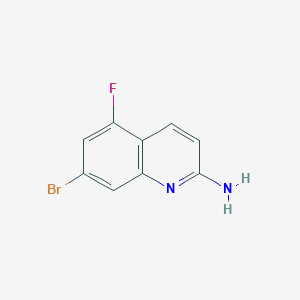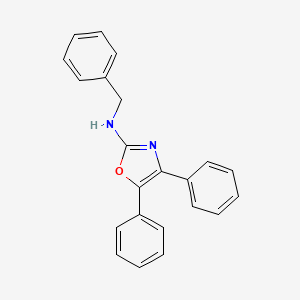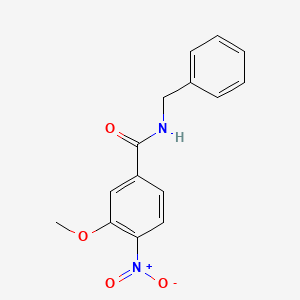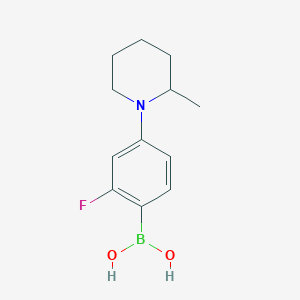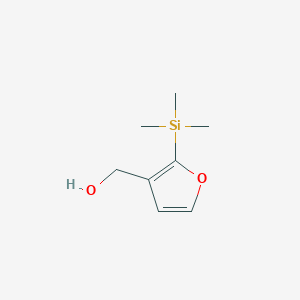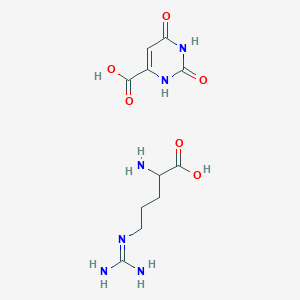
2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which combines amino acids and pyrimidine derivatives, making it a subject of interest in both chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves multiple steps, typically starting with the preparation of the amino acid derivative. The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds. Common reagents used in the synthesis include various acids and bases, as well as catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors where precise control of reaction conditions is maintained. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the type of reaction but generally require controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in biological processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development and as a treatment for various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system in which it is studied. The exact molecular targets and pathways involved vary depending on the specific application and the biological context.
Comparison with Similar Compounds
2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid can be compared with other similar compounds, such as:
2-amino-5-(diaminomethylideneamino)pentanoic acid: Shares a similar amino acid structure but lacks the pyrimidine derivative.
2,4-dioxo-1H-pyrimidine-6-carboxylic acid: Contains the pyrimidine derivative but lacks the amino acid component.
The uniqueness of this compound lies in its combined structure, which allows it to exhibit properties and activities that are distinct from those of its individual components.
Properties
Molecular Formula |
C11H18N6O6 |
|---|---|
Molecular Weight |
330.30 g/mol |
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C6H14N4O2.C5H4N2O4/c7-4(5(11)12)2-1-3-10-6(8)9;8-3-1-2(4(9)10)6-5(11)7-3/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H,(H,9,10)(H2,6,7,8,11) |
InChI Key |
HOIDOMQBCABXLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-8-phenethyl-8,9-dihydropyrazino[2,1-f]purine-2,4,7(1H,3H,6H)-trione](/img/structure/B14079301.png)

![13-Tert-butyl-12-(13-tert-butyl-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-12-yl)-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene;cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B14079320.png)

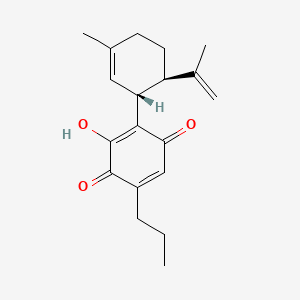

![[(3-Chloropyrazin-2-yl)oxy]acetic acid](/img/structure/B14079354.png)

